molecular formula C18H19N5O2 B6430269 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097890-59-8

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B6430269
CAS No.: 2097890-59-8
M. Wt: 337.4 g/mol
InChI Key: DBDKCAGLTFRZQE-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one features a benzodiazole core linked via an ethanone moiety to a pyrrolidine ring substituted with a 2-methylpyrimidin-4-yloxy group.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-19-8-6-17(21-13)25-14-7-9-22(10-14)18(24)11-23-12-20-15-4-2-3-5-16(15)23/h2-6,8,12,14H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDKCAGLTFRZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to consolidate available research findings regarding its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 298.33 g/mol

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, particularly through inhibition of protein interactions involved in cell cycle regulation and apoptosis. For instance, derivatives of benzodiazole have been shown to interact with bromodomain and extra-terminal (BET) proteins, which play crucial roles in transcriptional regulation.

Key Findings:

  • Inhibition of BET Proteins : Compounds structurally related to the target compound have been identified as potent inhibitors of BET proteins, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptotic Pathways : The compound may induce apoptosis by downregulating c-Myc and other cell cycle-related proteins, thereby inhibiting tumor growth .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Anticancer Activity

Several studies have highlighted the anticancer properties of benzodiazole derivatives:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations (IC50 values) .
Cell LineIC50 (μM)Mechanism of Action
MV4-1112.5Induction of apoptosis via c-Myc downregulation
A54915.0Cell cycle arrest at G0/G1 phase

Antifibrotic Activity

Recent investigations into related compounds suggest potential antifibrotic effects:

  • Collagen Synthesis Inhibition : Studies showed that certain derivatives could inhibit collagen synthesis in hepatic stellate cells, indicating possible applications in treating fibrotic diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits favorable solubility profiles.
  • Distribution : Preliminary studies suggest good tissue distribution.
  • Metabolism : Metabolic pathways require further elucidation to understand the bioavailability and elimination.

Case Studies

A notable case study involved a series of benzodiazole derivatives where one particular derivative demonstrated significant antitumor efficacy in a mouse xenograft model. The study reported a reduction in tumor size and improved survival rates among treated groups compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole and Pyrrolidine Moieties

The target compound’s structural uniqueness lies in its 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine substituent. Key analogs and their distinctions include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzodiazole + pyrrolidine + ethanone 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine Pyrimidinyloxy group enhances potential hydrogen bonding and steric bulk
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one Benzodiazole + pyrrolidine + ethanone 2-Trifluoromethyl on benzodiazole Electron-withdrawing CF₃ group may alter electronic properties and stability
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole + ethanone 4-Chlorophenyl, 4-methylpyrazole Chlorophenyl group introduces hydrophobicity; pyrazole replaces benzodiazole

Key Observations :

  • Pyrimidinyloxy vs.
  • Benzodiazole vs.
Physicochemical and Structural Properties
  • Molecular Weight and Polarity: The pyrimidinyloxy group increases molecular weight (vs.

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